BenchChemオンラインストアへようこそ!

3-Hydroxy-N,N,N-trimethylbenzenaminium iodide

Metabolism Pharmacokinetics In vivo ADME

3-Hydroxy-N,N,N-trimethylbenzenaminium iodide (CAS 2498‑27‑3; synonym 3‑(trimethylammonio)phenol iodide, PTMA iodide) is a meta‑hydroxy‑substituted phenyl quaternary ammonium iodide salt with molecular formula C₉H₁₄INO and a reported melting point of 195–197 °C. It is formally designated as Neostigmine EP Impurity A and is recognized as the active, reversible acetylcholinesterase‑inhibiting metabolite of neostigmine.

Molecular Formula C9H14INO
Molecular Weight 279.12 g/mol
CAS No. 2498-27-3
Cat. No. B141728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-N,N,N-trimethylbenzenaminium iodide
CAS2498-27-3
Synonyms3-Hydroxy-N,N,N-trimethylbenzenaminium Iodide;  (m-Hydroxyphenyl)trimethylammonium Iodide;  3-(Trimethylammonio)phenol Iodide;  Trimethyl(3-hydroxyphenyl)ammonium Iodide;  m-(Dimethylamino)phenol Methiodide;  m-Hydroxy-N-trimethylanilinium Iodide;  m-Hydro
Molecular FormulaC9H14INO
Molecular Weight279.12 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C1=CC(=CC=C1)O.[I-]
InChIInChI=1S/C9H13NO.HI/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,1-3H3;1H
InChIKeyKNPHMCQIKGHPRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-N,N,N-trimethylbenzenaminium iodide (CAS 2498-27-3) — Scientific Procurement Baseline


3-Hydroxy-N,N,N-trimethylbenzenaminium iodide (CAS 2498‑27‑3; synonym 3‑(trimethylammonio)phenol iodide, PTMA iodide) is a meta‑hydroxy‑substituted phenyl quaternary ammonium iodide salt with molecular formula C₉H₁₄INO and a reported melting point of 195–197 °C [1]. It is formally designated as Neostigmine EP Impurity A and is recognized as the active, reversible acetylcholinesterase‑inhibiting metabolite of neostigmine [2][3]. Unlike the dimethylcarbamate‑bearing parent drug, this compound lacks the carbamate warhead and instead exerts its pharmacological effect through reversible ionic and hydrogen‑bond interactions with the enzyme active site, a feature that directly influences its selectivity profile, metabolic fate, and utility as a reference standard [3][4].

Why 3-Hydroxy-N,N,N-trimethylbenzenaminium iodide Cannot Be Substituted by Generic Quaternary Ammonium Iodides


Although the quaternary ammonium iodide class is broad, 3‑hydroxy‑N,N,N‑trimethylbenzenaminium iodide (PTMA iodide) is set apart by a specific combination of meta‑hydroxyl substitution, iodide counterion identity, and its role as the primary active metabolite of neostigmine. The meta‑OH group fundamentally alters hepatic clearance: PTMA undergoes extensive first‑pass glucuronidation in the liver, unlike close analogs such as trimethylphenylammonium (which lacks the hydroxyl) that are excreted largely unchanged [1][2]. The iodide counterion confers distinct aqueous solubility and solid‑state characteristics compared with bromide and methyl sulfate salts, affecting both formulation behavior and HPLC retention in pharmacopeial methods [3]. Furthermore, the compound functions as a purely reversible acetylcholinesterase inhibitor, whereas neostigmine and pyridostigmine are covalent carbamoylating agents—a mechanistic difference that dictates divergent time‑courses of enzyme recovery and suitability for specific experimental models [4]. These differences mean that selecting a generic trimethylammonium iodide, or even the bromide salt of the same cation, introduces uncontrolled variables in metabolism, analytical method specificity, and cholinergic pharmacology.

Product-Specific Quantitative Evidence Guide for 3-Hydroxy-N,N,N-trimethylbenzenaminium iodide (CAS 2498-27-3)


Extensive First-Pass Glucuronidation versus Largely Unchanged Renal Excretion for the Non-Hydroxylated Analog

3-Hydroxy-N,N,N-trimethylbenzenaminium (PTMA) is extensively metabolized via glucuronidation in the rat, with 76.8% of an intramuscular dose excreted in urine over 24 h predominantly as the glucuronide conjugate and approximately 20% excreted as free PTMA within the first hour [1]. In contrast, trimethylphenylammonium (molecular weight 136, lacking the meta‑hydroxyl substituent) is excreted largely unchanged in bile and urine with less than 10% of the dose appearing in bile, indicating minimal hepatic metabolism [2]. This metabolic divergence is explicitly noted in the same comparative biliary excretion study: PTMA was metabolized to an appreciable extent in the rat, whereas trimethylphenylammonium was not [2]. For procurement decisions, the iodide salt (CAS 2498‑27‑3) is the directly studied form; the bromide or methyl sulfate salts may exhibit altered solubility, bioavailability, or counterion‑dependent metabolic kinetics that have not been equivalently characterized [1].

Metabolism Pharmacokinetics In vivo ADME

Pharmacopeial Identity as Neostigmine EP Impurity A with a Defined Relative Retention Time of 0.61

According to the European Pharmacopoeia (Ph. Eur.) monograph for Neostigmine Bromide, 3‑hydroxy‑N,N,N‑trimethylbenzenaminium iodide is specified as Impurity A with a relative retention time (RRT) of approximately 0.61 relative to neostigmine (retention time ≈ 20 min) under the prescribed ion‑pair liquid chromatography conditions (base‑deactivated octylsilyl silica gel, phosphate buffer pH 3.2/acetonitrile mobile phase with sodium dodecyl sulfate, detection at 220 nm) [1]. An independent validated RP‑HPLC method confirmed the RRT of impurity A as 0.56–0.61 with resolution greater than 1.5 from neostigmine [2]. This compendial designation is specific to the iodide salt form; alternative salts (e.g., bromide, methyl sulfate) or the free base (CAS 3483‑84‑9) are not interchangeable as the EP reference standard. The product is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [3].

Analytical Chemistry Quality Control Pharmacopeial Reference Standard

Reversible Acetylcholinesterase Inhibition Kinetics versus Covalent Carbamoylation by Neostigmine

In a direct comparative study in the rat, 3‑hydroxy‑N,N,N‑trimethylbenzenaminium (3‑OH PTMA) produced rapid, reversible inhibition of erythrocyte acetylcholinesterase with enzyme activity recovering in direct relationship to declining plasma drug concentration; in contrast, neostigmine and pyridostigmine caused only slow recovery of enzyme activity owing to the covalent carbamoylation of the active‑site serine [1]. Quantitatively, no facilitation of neuromuscular transmission (twitch tension) occurred until acetylcholinesterase was >85% inhibited; between 85% and 98% inhibition, facilitation was linearly related to enzyme inhibition for all four drugs studied (neostigmine, pyridostigmine, edrophonium, and 3‑OH PTMA). Above 98% inhibition, facilitation was unrelated to further inhibition [1]. The reversible nature of 3‑OH PTMA inhibition is a direct consequence of its structure lacking the dimethylcarbamoyl ester group present in neostigmine, making it functionally analogous to edrophonium rather than to the carbamate anticholinesterases [1][2].

Enzymology Cholinesterase Pharmacology Mechanism of Action

Defined Enzyme Kinetic Parameters for the Acetyl Ester Substrate of the Bromide Salt — Km = 0.149 mM and Vm = 2.21 µmol/min/mg

The acetyl ester of 3‑hydroxyphenyltrimethylammonium bromide (structurally the O‑acetylated derivative of the PTMA cation) has been kinetically characterized as a substrate for horse serum cholinesterase (butyrylcholinesterase, BChE) using a progress‑curve assay method. The reaction follows an ordered Uni‑Bi mechanism with Km = 0.149 mM and Vm = 2.21 µmol of non‑acetylated phenol produced per minute per mg of enzyme at 25 °C [1]. The acetate product showed negligible inhibition (Ki ≈ 180 mM), whereas the phenolic product acted as a linear non‑competitive inhibitor. The enzyme's apparent pK was 5.8, and activation energy (Ea) was 6500 cal/mol [1]. These kinetic constants provide a quantitative foundation for designing cholinesterase activity assays or comparing substrate specificities among PTMA derivatives. No equivalent kinetic characterization was located in the literature for the non‑acetylated iodide salt itself or for the non‑hydroxylated phenyltrimethylammonium analog, making the bromide‑derived data the best available quantitative benchmark for this chemotype.

Enzyme Kinetics Substrate Specificity Assay Development

Solid‑State Thermal Stability Differentiation: Melting Point 195–197 °C versus 227 °C for the Non‑Hydroxylated Analog

The melting point of 3‑hydroxy‑N,N,N‑trimethylbenzenaminium iodide is reported as 195–197 °C [1], while that of the non‑hydroxylated analog phenyltrimethylammonium iodide (CAS 98‑04‑4) is approximately 227 °C (with sublimation) . The ≈ 30 °C lower melting point of the meta‑hydroxylated compound reflects the impact of the phenolic –OH group on crystal packing, likely through intermolecular hydrogen‑bonding interactions that reduce lattice energy relative to the unsubstituted phenyl analog. This thermal difference is relevant for formulation scientists: the lower melting point of the hydroxylated compound may affect solid‑state stability during hot‑melt processing, differential scanning calorimetry (DSC) purity analysis, and long‑term storage at elevated temperatures.

Physicochemical Characterization Thermal Analysis Formulation

Functional Application as a Water‑Soluble Photoinitiator for Hydrogel Synthesis

3‑Hydroxy‑N,N,N‑trimethylbenzenaminium iodide has been specifically reported as a water‑soluble photoinitiator for hydrogel synthesis. The compound initiates polymerization under mild visible‑light conditions (low light intensity at 405 nm or 395 nm) without requiring inert atmosphere or specialized glassware, yielding hydrogels with properties comparable to those prepared by conventional thermal or UV‑initiated methods . This application is uniquely enabled by the combination of the iodide counterion (which participates in photoinduced electron‑transfer processes generating initiating radicals) and the meta‑hydroxyl group (which confers water solubility). Non‑hydroxylated phenyltrimethylammonium iodide is used primarily as a phase‑transfer catalyst or methylating agent and is not cited in the photoinitiator literature . The ability to function under aerobic, low‑intensity visible‑light conditions constitutes a practical differentiator for laboratories developing green photopolymerization protocols.

Polymer Chemistry Photoinitiation Materials Science

Best‑Fit Research and Industrial Application Scenarios for 3-Hydroxy-N,N,N-trimethylbenzenaminium iodide


Neostigmine Pharmaceutical Quality Control and ANDA Regulatory Submission

As the officially designated Neostigmine EP Impurity A, CAS 2498‑27‑3 is the required reference standard for related‑substances testing under the European Pharmacopoeia monograph. Its defined RRT of 0.61 relative to neostigmine enables specific identification and quantification of this process‑related impurity in drug substance and drug product batches. Laboratories conducting ANDA submission work, analytical method validation (AMV), or stability‑indicating assay development for neostigmine formulations must procure the pharmacopeial‑grade iodide salt to satisfy regulatory expectations for impurity profiling [1][2].

Reversible Cholinesterase Inhibition in Acute Neuromuscular Pharmacology Studies

For researchers requiring rapidly reversible acetylcholinesterase inhibition without the prolonged enzyme inactivation caused by covalent carbamoylating agents, 3‑OH PTMA iodide is the appropriate tool compound. Its enzyme recovery kinetics directly track plasma drug concentration, enabling precise temporal control over cholinergic potentiation. This property is critical for experiments where the time‑course of enzyme inhibition must be tightly coupled to drug exposure, such as in studies of neuromuscular transmission dynamics or in vitro tissue‑bath pharmacology [1][2].

In Vivo Metabolism and Biliary Excretion Studies of Quaternary Ammonium Cations

PTMA iodide serves as a key probe substrate for investigating the relationship between molecular structure and the extent of hepatic metabolism of monoquaternary ammonium cations. Its extensive glucuronidation (76.8% of dose excreted as conjugate) contrasts sharply with the minimal metabolism of the non‑hydroxylated analog trimethylphenylammonium, making the pair a valuable comparative system for structure‑metabolism relationship studies. The iodide salt is also the directly relevant form for metabolic studies employing radio‑labeled [¹⁴C]‑PTMA, as used in the foundational pharmacokinetic literature [1][2].

Visible‑Light Photopolymerization for Green Hydrogel Fabrication

Materials science laboratories developing sustainable photopolymerization protocols can employ 3‑hydroxy‑N,N,N‑trimethylbenzenaminium iodide as a water‑soluble photoinitiator that operates under mild, aerobic conditions with low‑intensity visible‑light LEDs (395–405 nm). This enables hydrogel synthesis without the need for inert gas purging, UV lamps, or specialized quartz glassware, aligning with green chemistry principles. The meta‑hydroxyl group and iodide counterion are both essential for this function; non‑hydroxylated or alternative‑counterion analogs are not validated for this application [1].

Quote Request

Request a Quote for 3-Hydroxy-N,N,N-trimethylbenzenaminium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.